molecular formula C14H18F3N5 B10940893 N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10940893
M. Wt: 313.32 g/mol
InChI Key: DRHMWGWWFTYEPL-UHFFFAOYSA-N
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Description

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring and a pyrimidine ring, both of which are known for their biological and chemical significance. The presence of trifluoromethyl and methyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrimidine intermediates separately. The pyrazole intermediate can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions. The pyrimidine intermediate is prepared by reacting 4-methyl-6-(trifluoromethyl)-2-pyrimidinamine with suitable reagents.

The final step involves coupling these intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its combination of pyrazole and pyrimidine rings, along with the trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18F3N5

Molecular Weight

313.32 g/mol

IUPAC Name

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H18F3N5/c1-8-6-12(14(15,16)17)20-13(18-8)19-10(3)7-22-11(4)5-9(2)21-22/h5-6,10H,7H2,1-4H3,(H,18,19,20)

InChI Key

DRHMWGWWFTYEPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(C)CN2C(=CC(=N2)C)C)C(F)(F)F

Origin of Product

United States

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